Cas no 6817-41-0 (Isoliensinine)

Isoliensinine is a bisbenzylisoquinoline alkaloid primarily extracted from the seeds of Nelumbo nucifera (lotus). It exhibits notable pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities. Research highlights its potential in modulating autophagy and apoptosis pathways, making it a candidate for therapeutic applications in cancer and neurodegenerative diseases. Its structural similarity to liensinine allows it to interact with cellular targets effectively, though with distinct binding affinities. Isoliensinine is characterized by high purity and stability under standard laboratory conditions, ensuring reproducibility in experimental studies. Its low cytotoxicity at therapeutic doses further supports its investigational use in biomedical research.
Isoliensinine structure
Isoliensinine structure
Product name:Isoliensinine
CAS No:6817-41-0
MF:C37H42N2O6
MW:610.7392
MDL:MFCD11042260
CID:95044
PubChem ID:10100278

Isoliensinine Chemical and Physical Properties

Names and Identifiers

    • Isoliensinine
    • (1R)-1-(4-hydroxy-3-{[(1R)-6-methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}benzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
    • (1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • &amp
    • Isoliensinin
    • nbsp
    • ​BE188EL
    • (+)-Isoliensinin
    • (1R)-1,2,3,4-Tetrahydro-1-[[4-hydroxy-3-[[(1R)-1,2,3,4-tetrahydro-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-7-isoquinolinyl]oxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxy-3-((1,2,3,4-tetrahydro-6-methoxy-1-((4-methoxyphenyl)methyl)-2-methyl-7-isoquinolinyl)oxy)phenyl)methyl)-6-methoxy-2-methyl-, (R-(R*,R*))-
    • X1166
    • N2394
    • A1468
    • B2703-464368
    • 1-{[4-hydroxy-3-({6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
    • AS-83163
    • 1-[[4-hydroxy-3-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • SCHEMBL12807696
    • AC-34956
    • DTXSID60218346
    • CS-0009795
    • AKOS015902511
    • MFCD11042260
    • CHEBI:185701
    • CHEMBL502370
    • s9247
    • CCG-270232
    • (R)-1-(4-Hydroxy-3-(((R)-6-methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)oxy)benzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
    • HY-N0770
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-[[4-hydroxy-3-[[(1R)-1,2,3,4-tetrahydro-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-7-isoquinolinyl]oxy]phenyl]methyl]-6-methoxy-2-methyl-, (1R)-
    • Q-100768
    • 6817-41-0
    • (1R)-1-[(4-HYDROXY-3-{[(1R)-6-METHOXY-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-3,4-DIHYDRO-1H-ISOQUINOLIN-7-YL]OXY}PHENYL)METHYL]-6-METHOXY-2-METHYL-3,4-DIHYDRO-1H-ISOQUINOLIN-7-OL
    • DA-54426
    • MDL: MFCD11042260
    • Inchi: 1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
    • InChI Key: AJPXZTKPPINUKN-FIRIVFDPSA-N
    • SMILES: O(C1=C(C([H])=C([H])C(=C1[H])C([H])([H])[C@]1([H])C2=C([H])C(=C(C([H])=C2C([H])([H])C([H])([H])N1C([H])([H])[H])OC([H])([H])[H])O[H])O[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])[C@]([H])(C([H])([H])C3C([H])=C([H])C(=C([H])C=3[H])OC([H])([H])[H])C2=C1[H])OC([H])([H])[H]

Computed Properties

  • Exact Mass: 610.304287g/mol
  • Surface Charge: 0
  • XLogP3: 6.4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 610.304287g/mol
  • Monoisotopic Mass: 610.304287g/mol
  • Topological Polar Surface Area: 83.9Ų
  • Heavy Atom Count: 45
  • Complexity: 917
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 610.7

Experimental Properties

  • Color/Form: White powder
  • Density: 1.218
  • Melting Point: 69-71 ºC
  • Boiling Point: 723.1±60.0 °C at 760 mmHg
  • Flash Point: 391.1±32.9 °C
  • PSA: 83.86000
  • LogP: 6.33510

Isoliensinine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD689630-25mg
(R)-1-(4-Hydroxy-3-(((R)-6-methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)oxy)benzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
6817-41-0 98%
25mg
¥406.0 2024-04-18
eNovation Chemicals LLC
D659566-2mg
Isoliensinine
6817-41-0 98%
2mg
$88 2024-05-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD689630-50mg
(R)-1-(4-Hydroxy-3-(((R)-6-methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)oxy)benzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
6817-41-0 98%
50mg
¥647.0 2024-04-18
TRC
I820155-2.5mg
(+)-Isoliensinine
6817-41-0
2.5mg
$345.00 2023-05-18
DC Chemicals
DCY-095-20 mg
Isoliensinine
6817-41-0 >98%, Standard References Grade
20mg
$280.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SF070-50mg
Isoliensinine
6817-41-0 98+%
50mg
453.0CNY 2021-07-17
ChemScence
CS-0009795-20mg
Isoliensinine
6817-41-0 99.83%
20mg
$343.0 2022-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD689630-100mg
(R)-1-(4-Hydroxy-3-(((R)-6-methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)oxy)benzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
6817-41-0 98%
100mg
¥1036.0 2024-04-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S1103-5 mg
Isoliensinine
6817-41-0 98.53%
5mg
¥1104.00 2022-04-26
eNovation Chemicals LLC
D659566-20mg
Isoliensinine
6817-41-0 98%
20mg
$225 2024-05-25

Additional information on Isoliensinine

Exploring the Therapeutic Potential of Isoliensinine (CAS No. 6817-41-0): A Natural Alkaloid with Multifaceted Bioactivities

Isoliensinine (CAS No. 6817-41-0), a prominent bisbenzylisoquinoline alkaloid derived from the seeds of Nelumbo nucifera (lotus), has garnered significant attention in recent years due to its diverse pharmacological properties. As a natural bioactive compound, it belongs to the same chemical family as lienisine and neferine, sharing structural similarities but exhibiting unique therapeutic profiles. Researchers are increasingly focusing on its anti-inflammatory, antioxidant, and cardiovascular-protective effects, aligning with the growing global demand for plant-derived therapeutics and nutraceuticals.

The molecular structure of Isoliensinine features two benzylisoquinoline units linked by ether bonds, contributing to its membrane permeability and target specificity. Recent studies published in journals like Journal of Ethnopharmacology highlight its ability to modulate NF-κB signaling pathways, making it a potential candidate for managing chronic inflammatory conditions – a hot topic in precision medicine research. With the rising prevalence of metabolic syndrome worldwide, its lipid-lowering effects demonstrated in animal models have sparked interest in natural alternatives to statins.

In the context of neuroprotection, Isoliensinine shows promise in mitigating oxidative stress in neuronal cells, addressing a key concern in age-related cognitive decline. This aligns with current searches for "natural nootropics" and "anti-aging compounds" that dominate health forums. Its dual action on both AMPK activation and Nrf2 pathway induction suggests a multimodal mechanism rarely found in single compounds – a feature highly valued in multi-target drug discovery strategies.

The compound's pharmacokinetic profile reveals moderate oral bioavailability, with research focusing on nanocarrier delivery systems to enhance absorption – a cutting-edge approach in phytochemical formulation. Analytical methods for Isoliensinine quantification typically employ HPLC-UV or LC-MS/MS, crucial for quality control in standardized extracts manufacturing. As consumers increasingly search for "evidence-based herbal medicines", rigorous standardization of active constituents like Isoliensinine becomes paramount.

Emerging applications in metabolic health have positioned Isoliensinine as a potential adjunct in diabetes management, with studies showing insulin-sensitizing effects through PPARγ modulation. This intersects with the booming market for functional foods targeting blood sugar balance. However, researchers caution that while in vitro and animal studies show promise, well-designed human clinical trials are needed to validate efficacy – a common gap in natural product research that consumers frequently inquire about.

From a sustainability perspective, the extraction of Isoliensinine from lotus seeds presents an interesting case of agricultural byproduct valorization. The cosmetic industry has also taken notice, investigating its tyrosinase-inhibitory activity for natural skin brightening formulations – responding to the clean beauty movement's demand for plant-based actives. Analytical challenges in isomer separation (particularly from liensinine) continue to drive innovations in preparative chromatography techniques.

Future research directions for Isoliensinine (CAS No. 6817-41-0) may explore its synergistic combinations with other lotus alkaloids, addressing the popular search query about "entourage effects" in herbal medicine. As regulatory agencies tighten requirements for botanical drug approvals, comprehensive toxicity profiles and drug interaction studies will be essential to transition this promising compound from traditional use to evidence-based applications in integrative medicine.

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